1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)-

Description

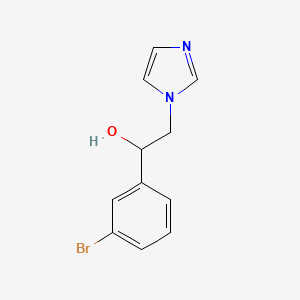

1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- (CAS 912962-95-9) is an imidazole derivative characterized by an ethanol backbone substituted with a 3-bromophenyl group at the alpha position and an imidazole ring at the 1-position. The 3-bromophenyl substituent introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-(3-bromophenyl)-2-imidazol-1-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(6-10)11(15)7-14-5-4-13-8-14/h1-6,8,11,15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDHDXHRVIRIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN2C=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted imidazoles with various functional groups.

Scientific Research Applications

1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)-, a compound with an imidazole ring and a bromophenyl group, is of interest for its potential biological activities and applications in medicinal chemistry. Research into its specific biological activities is ongoing, and its effects may vary based on structural modifications.

Potential Applications

1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- has potential applications in pharmaceuticals. Compounds containing imidazole rings are known for their diverse biological activities. The compound may exhibit certain biological activities, but these may vary based on structural modifications. Interaction studies are crucial for understanding how 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- interacts with biological systems, providing insights into how modifications to the compound's structure might enhance or diminish its efficacy and safety.

Structural Similarities

Several compounds share structural similarities with 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)-:

- 1H-Imidazole Basic imidazole structure without substitutions.

- 2-Methylimidazole Methyl group at position 2 of the imidazole ring, which increases lipophilicity.

- 4-Bromobenzimidazole Bromine substitution on a benzimidazole framework that potentially enhances biological activity.

- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Contains a pyridine ring fused with an imidazole, offering different pharmacological profiles.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- The 3-bromophenyl group is connected via an ether bond, reducing hydrogen-bonding capacity compared to the ethanol analog. Yield: 42% . Key Difference: Ethanol vs. ethanone backbone; presence of a benzyloxy linker.

- 1H-Imidazole-1-ethanol, alpha-(4-bromo-2,3,5,6-tetramethylphenyl)- (CAS 73932-55-5): The 4-bromo substituent and tetramethyl groups increase steric hindrance and lipophilicity, which may reduce solubility in polar solvents. The molecular weight (C15H19BrN2O) is higher (347.23 g/mol) compared to the 3-bromophenyl analog (estimated ~300 g/mol) . Key Difference: Substituent position (4-bromo vs. 3-bromo) and additional methyl groups.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- | C11H11BrN2O | ~267.12 | 2 | 3 | 37 |

| 1H-Imidazole-1-ethanol, alpha-(4-bromo-2,3,5,6-tetramethylphenyl)- | C15H19BrN2O | 347.23 | 2 | 3 | 37 |

| 1-[3-[(3-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4e) | C18H15BrN2O2 | 377.23 | 1 | 4 | 58.8 |

Key Observations :

Biological Activity

1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- is an imidazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- is characterized by the imidazole ring and a bromophenyl group. The presence of the bromine atom enhances the compound's lipophilicity, which may influence its biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study on various halogenated imidazoles demonstrated their effectiveness against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis . The biological activity of these compounds often correlates with their lipophilicity and redox potential.

Anti-HIV Activity

Imidazole derivatives have also been investigated for their anti-HIV activity. A notable study found that certain derivatives could inhibit the interaction between HIV integrase (IN) and LEDGF/p75, with some compounds achieving over 80% inhibition . The structural modifications in these compounds, including the introduction of bromine or other substituents, were crucial for enhancing their inhibitory effects.

Study 1: Inhibition of DprE1

A recent study focused on the inhibition of the DprE1 enzyme, which is crucial for tuberculosis treatment. Compounds derived from imidazoles exhibited promising results with IC50 values ranging from 1.8 to 3.0 μM . This highlights the potential of 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- as a lead compound for developing new anti-tubercular agents.

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on various imidazole derivatives to understand their biological activities better. The study utilized quantitative structure-activity relationship (QSAR) modeling to correlate molecular descriptors with bioactivity . This approach can guide future modifications of 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- to enhance its therapeutic efficacy.

Table 1: Biological Activity Summary of Imidazole Derivatives

| Compound Name | Target Enzyme/Pathogen | IC50/Activity Level |

|---|---|---|

| 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- | DprE1 (Mycobacterium tuberculosis) | 2.2 - 3.0 μM |

| Halogenated Imidazoles | Trypanosoma cruzi | Significant activity observed |

| Brominated Imidazoles | HIV Integrase | >80% inhibition |

Q & A

Q. What are the established synthetic routes for 1H-Imidazole-1-ethanol derivatives, and how can they be adapted for alpha-(3-bromophenyl)- substitution?

Methodological Answer: The synthesis of 1H-Imidazole-1-ethanol derivatives typically involves condensation reactions or Pd-catalyzed cross-coupling. For example:

- Condensation : Reacting imidazole with substituted benzaldehydes in the presence of ammonium acetate and acetic acid under reflux conditions .

- Pd-catalyzed diversification : Late-stage functionalization via regioselective C–H activation, as demonstrated for biphenyl-substituted imidazoles .

Adaptation for alpha-(3-bromophenyl)- substitution would require using 3-bromobenzaldehyde as a starting material. Key steps include:

Intermediate preparation : Synthesize the bromophenyl-aldehyde precursor.

Imidazole coupling : Optimize reaction conditions (e.g., solvent, temperature) to accommodate steric effects from the bromine substituent.

Purification : Use flash chromatography or recrystallization to isolate the product.

Q. Which spectroscopic and analytical techniques are critical for characterizing alpha-(3-bromophenyl)-1H-imidazole-1-ethanol?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., -OH at ~3200–3500 cm⁻¹, C-Br at ~500–600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the 3-bromophenyl group would show distinct aromatic protons split by meta-substitution .

- Elemental analysis : Validate molecular formula (e.g., C₁₁H₁₁BrN₂O) .

- X-ray crystallography : Resolve crystal structure using SHELX programs for refinement, particularly if data inconsistencies arise during hydrogen bonding or torsional angle analysis .

Q. What safety protocols are recommended for handling 1H-Imidazole-1-ethanol derivatives in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- First aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and consult a physician .

- Storage : Keep in airtight containers away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the pharmacological activity of alpha-(3-bromophenyl)-1H-imidazole-1-ethanol?

Methodological Answer:

- Target selection : Identify receptors (e.g., EGFR tyrosine kinase) based on structural analogs like 2-phenyl-1H-benzo[d]imidazole derivatives .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.

- ADMET analysis : Predict pharmacokinetic properties (e.g., logP, bioavailability) using SwissADME or ProTox-II .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from in vitro assays .

Q. How should researchers address contradictions in crystallographic data during structural refinement?

Methodological Answer:

- Data validation : Use SHELXL for initial refinement and check for outliers in residual density maps .

- Twinning analysis : Apply SHELXD to detect twinning or disorder in the crystal lattice .

- Hydrogen bonding : Re-examine hydrogen atom placement using DFT-optimized geometries if experimental data conflicts with theoretical models .

- Collaboration : Cross-validate results with alternative software (e.g., Olex2 or Phenix) .

Q. What strategies optimize the environmental stability and degradation profile of bromophenyl-substituted imidazoles?

Methodological Answer:

- Photostability testing : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC .

- Biodegradation assays : Use soil or microbial cultures to assess half-life under aerobic/anaerobic conditions.

- Advanced oxidation processes (AOPs) : Evaluate degradation efficiency using ozone or Fenton’s reagent .

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- DFT calculations : Perform geometry optimization and NMR chemical shift prediction using Gaussian or ORCA .

- Solvent effects : Account for solvent polarity in computational models (e.g., PCM in Gaussian) .

- Dynamic effects : Analyze temperature-dependent NMR to detect conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.